molecular formula C14H19NO2 B2825234 2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine CAS No. 2195811-46-0

2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine

Cat. No.: B2825234
CAS No.: 2195811-46-0
M. Wt: 233.311
InChI Key: XYMLAPLHQODZQE-UHFFFAOYSA-N
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Description

The compound “2-({2-methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid” is a related compound . It has a molecular weight of 214.26 and is stored at 4 degrees Celsius . It is a powder form .


Molecular Structure Analysis

The InChI code for “2-({2-methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid” is 1S/C11H18O4/c1-14-11(6-9(12)13)7-10(8-11)2-4-15-5-3-10/h2-8H2,1H3,(H,12,13) .


Physical and Chemical Properties Analysis

The related compound “2-({2-methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid” has a molecular weight of 214.26 . It is a powder and is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds often involves the use of pyridine derivatives as key intermediates or reactants. For example, the work by H. A. A. El-Nabi demonstrates the synthesis of azepine derivatives and other heterocycles from 1-aryl-5-methoxypyrrolones, showcasing the versatility of pyridine derivatives in forming complex heterocyclic structures (El-Nabi, 2002).

Tautomerism Studies

The study of tautomeric forms of pyridine-based compounds provides insights into their chemical properties and potential applications in drug design. P. Šimůnek et al. explored the tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, revealing the impact of solvent on tautomeric equilibrium (Šimůnek et al., 2017).

Novel Synthetic Methodologies

Innovative synthetic methodologies utilizing pyridine derivatives enable the creation of novel spiro and fused ring systems. Thanh‐Truc Huynh and colleagues reported a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlighting the efficiency of new reactions involving pyridine derivatives (Huynh et al., 2017).

Antimicrobial Activity

Pyridine derivatives are also explored for their antimicrobial properties. For instance, a study on the synthesis and evaluation of novel quinoline derivatives for antibacterial activity against respiratory pathogens indicates the potential of pyridine structures in developing new antimicrobial agents (Odagiri et al., 2013).

Photophysical Studies

The photophysical properties of pyridine derivatives, such as intramolecular charge transfer and proton transfer, are of interest for applications in materials science and sensor development. S. Behera and colleagues' investigation into the photophysics of imidazo-[4,5-c]pyridine derivatives underscores the utility of pyridine-based compounds in understanding fundamental photophysical processes (Behera et al., 2015).

Environmental Applications

The degradation of pyridine in environmental contexts, such as drinking water treatment, is another area of application. Research on the use of dielectric barrier discharge for the degradation of pyridine highlights the relevance of pyridine derivatives in environmental science (Li et al., 2017).

Safety and Hazards

The safety information for “2-({2-methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid” indicates that it has the GHS07 pictogram and the signal word is warning . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(7-oxaspiro[3.5]nonan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-6-15-13(3-1)17-11-12-9-14(10-12)4-7-16-8-5-14/h1-3,6,12H,4-5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMLAPLHQODZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)COC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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